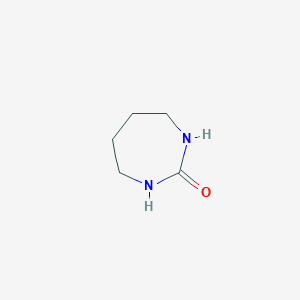

1,3-diazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFFWWKJSJOYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172529 | |

| Record name | 1,3-Diazepin-2-one, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19055-93-7 | |

| Record name | Hexahydro-2H-1,3-diazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19055-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019055937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Tetramethyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diazepin-2-one, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLENEUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV90XQ1ZLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Diazepan 2 One and Its Derivatives

Classical and Contemporary Approaches to 1,3-Diazepan-2-one Ring Formation

The foundational methods for constructing the this compound ring often involve multi-step sequences and condensation reactions, which remain relevant in modern synthetic chemistry.

Multi-Step Organic Synthesis Routes for Diazepan-2-ones

The synthesis of 1,3-diazepan-2-ones can be accomplished through various multi-step reaction sequences. ontosight.ai These routes often begin with readily available starting materials and proceed through several intermediate stages to build the diazepanone ring. For instance, the synthesis of diazepam, a well-known benzodiazepine (B76468), involves a reaction between 2-amino-5-chlorobenzophenone (B30270) and glycine (B1666218) ethyl ester in pyridine. researchgate.net This is followed by methylation using methyl sulfate (B86663) in the presence of sodium ethoxide to yield the final product. researchgate.net Another approach involves the reaction of p-chloroaniline with benzoyl chloride to form a six-membered cyclic intermediate, which is then hydrolytically opened to an aminoketone. ajrconline.org This aminoketone subsequently reacts with an amino ester, followed by internal cyclization and methylation to produce diazepam. ajrconline.org

A notable multi-step synthesis was reported for (4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(4-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one (CHEMBL85771), which involves the formation of the this compound ring and the subsequent introduction of various substituents. ontosight.ai Similarly, the synthesis of (4R,5S,6S,7R)-4,7-dibenzyl-1-butyl-5,6-dihydroxy-3-(naphthalen-2-ylmethyl)-1,3-diazepan-2-one (CHEMBL85915) is achieved through methods like condensation reactions, cyclization, and stereoselective synthesis. ontosight.ai

Continuous-flow synthesis has also been employed for the production of diazepam, showcasing a modern approach to multi-step synthesis. acs.orgresearchgate.net This method allows for precise control over reaction conditions and can lead to high yields and purity. acs.orgresearchgate.net For example, a two-step continuous flow process can produce diazepam with a purity of over 98% after a single recrystallization. researchgate.net

| Starting Materials | Key Intermediates | Reagents & Conditions | Final Product |

| 2-amino-5-chlorobenzophenone, glycine ethyl ester | 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one | Pyridine, then methyl sulfate, sodium ethoxide | Diazepam |

| p-chloroaniline, benzoyl chloride | Amino ketone | - | Diazepam |

| 5-chloro-2-(methylamino)benzophenone, bromoacetyl chloride | - | NMP, then NH3 | Diazepam |

Condensation Reactions in Diazepan-2-one Framework Construction

Condensation reactions are a cornerstone in the synthesis of the this compound framework. ontosight.ai These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. A common strategy involves the condensation of a diamine with a dicarboxylic acid derivative. ontosight.ai For instance, the condensation of polymethylenediamines with carbon disulfide in aqueous ethanol (B145695) leads to the formation of thiocarbamic acid intermediates, which upon heating, yield thioureas. tubitak.gov.tr

Another example is the generation of electron-rich olefins from the condensation of RNH(CH₂)₄NHR with Me₂NCH(OMe)₂. tubitak.gov.trtubitak.gov.tr Subsequent C=C bond cleavage of these olefins with sulfur (S₈) or selenium (Se) provides a straightforward method for synthesizing 1,3-diazepan-2-chalcogenones. tubitak.gov.trtubitak.gov.tr

Intramolecular condensation is a powerful technique for forming cyclic structures, including the diazepanone ring. pearson.comlibretexts.org This occurs when a single molecule containing two reactive carbonyl groups self-condenses. pearson.com The favorability of forming five- and six-membered rings is high due to their stability. pearson.comlibretexts.org The Robinson annulation, which combines a Michael reaction with an intramolecular aldol (B89426) condensation, is a classic example of this type of reaction, leading to the formation of a new six-membered ring. masterorganicchemistry.com

Advanced Synthetic Strategies for Complex 1,3-Diazepanone Architectures

To access more complex and diverse 1,3-diazepanone structures, including bicyclic and fused systems, advanced synthetic methodologies have been developed.

Traceless Solid-Phase Synthesis for Diazepanone Analogues

Traceless solid-phase synthesis is a sophisticated strategy that allows for the creation of diazepanone analogues without any residual linker fragment in the final product. nih.gov This approach is highly efficient for generating libraries of compounds for high-throughput screening. oup.com

The general strategy involves attaching a building block to a solid support via a linker that can be cleaved without leaving a trace. mdpi.com For example, a novel traceless solid-phase synthesis of 1,4-diazepan-2-ones has been developed based on the intramolecular alkylation of tertiary amines, followed by the elimination of the desired products from the resulting quaternary ammonium (B1175870) salts on the polymer support. oup.comoup.com This method has been used to synthesize various 1,4-diazepan-2-one (B1253349) derivatives in high purity without the need for column chromatography. oup.com

Another solid-phase approach involves the use of Wang resin and commercially available amino acids to synthesize 1,3,5-tri-substituted and 1,3,4,5-tetra-substituted 1,4-diazepin-2-ones. nih.gov The synthesis proceeds through reductive amination, aminoacylation, and a copper-catalyzed cascade addition, followed by intramolecular reductive amination to form the diazepinone ring. nih.gov

| Support | Linker Strategy | Key Reactions | Product Type |

| Polystyrene | Traceless (quaternary ammonium salt) | Intramolecular alkylation, elimination | 1,4-Diazepan-2-ones |

| Wang Resin | - | Reductive amination, aminoacylation, cascade addition | Substituted 1,4-diazepin-2-ones |

| Merrifield Resin | Sulfur linker | Amide coupling | 1,3-Thiazole-based peptidomimetics |

Ring Expansion and Ring-Closing Metathesis (RCM) Methodologies for Bicyclic Diazepanone Systems

Ring expansion and ring-closing metathesis (RCM) are powerful techniques for constructing bicyclic systems containing a diazepanone ring. Ring expansion reactions can create larger rings from smaller, more readily available cyclic precursors. ku.edunuph.edu.ua For instance, the Baeyer-Villiger ring expansion of an enone intermediate can be used to form a diazepanone structure. ucsb.edu

Ring-closing metathesis (RCM) has emerged as a highly effective method for synthesizing a wide range of cyclic and bicyclic compounds, including those with nitrogen heterocycles. organic-chemistry.orgpsu.edu RCM utilizes ruthenium-based catalysts, such as Grubbs' catalysts, which are tolerant of various functional groups. organic-chemistry.orgcaltech.edu This reaction has been successfully applied to the synthesis of fused bicyclic compounds by taking advantage of the faster cyclization of smaller rings compared to macrocyclization. rsc.org The strategy has been used to create bicyclic structures with ring sizes ranging from 12 to 16 members. rsc.org Tandem RCM reactions, including ring-opening/ring-closing and enyne metathesis, have been employed to synthesize complex bicyclic systems. caltech.edu

Cyclization Reactions in the Synthesis of Fused Diazepane Derivatives

Cyclization reactions are fundamental to the synthesis of fused diazepane derivatives, where the diazepanone ring is part of a larger, polycyclic framework. ontosight.ai These reactions can be promoted by various catalysts and conditions.

Copper-catalyzed cascade reactions have been used to synthesize indole-fused 1,4-benzodiazepines. rsc.org Photocatalyzed cascade reactions have also been developed, offering an environmentally friendly approach. rsc.org For example, the photocatalyzed addition of a phenacyl radical to an indole (B1671886) derivative, followed by cyclodehydration, yields indole-fused benzodiazepines. rsc.org Another strategy involves a photoredox-catalyzed cascade radical addition to an alkene followed by intramolecular cyclization to form indole-fused 1,4-diazepinones. unimi.itresearchgate.net

Metal-free cascade reactions are also available, such as the one-pot cascade cyclization/annulation of β-enamino diketones with o-phenylenediamine (B120857) to access pyrrole-fused 1,5-benzodiazepine frameworks. acs.org Isocyanide-based multicomponent reactions provide an efficient, solvent- and catalyst-free method for synthesizing pyrrole-fused dibenzoxazepine, dibenzothiazepine, and triazolobenzodiazepine derivatives. beilstein-journals.org

Reductive Cyclization Routes for Related Heterocyclic Systems (e.g., 1,4-Benzodiazepin-2-ones)

While not directly forming the this compound core, reductive cyclization is a powerful strategy for constructing related seven-membered heterocyclic systems, such as 1,4-benzodiazepin-2-ones. These methods often provide efficient pathways to complex scaffolds that are valuable in medicinal chemistry. chemistryviews.orgunlp.edu.ar

A notable example is the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides. unlp.edu.arconicet.gov.ar This process utilizes an iron-ammonium chloride system in an ethanol-water solvent mixture to achieve a reductive cyclization in good yields. conicet.gov.ar The reaction proceeds by the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic substitution to displace the chloroacetamide's chlorine atom, forming the seven-membered ring. This one-pot procedure represents a facile and efficient approach to these benzodiazepine derivatives. unlp.edu.ar

Table 1: Reductive Cyclization for 1,4-Benzodiazepin-3-one Synthesis

| Starting Material | Reagents | Solvent | Product | Key Transformation |

|---|

Chemical Derivatization and Functionalization of the this compound Core

The modification of the core this compound structure is crucial for developing new derivatives with tailored properties. Key strategies include the selective alkylation of nitrogen atoms and the conversion of the carbonyl group into its heavier chalcogen analogues.

Regioselective Alkylation Strategies for Diazepanone Derivatives

Regioselective N-alkylation is a fundamental transformation for modifying diazepanone and related heterocyclic scaffolds. The ability to selectively functionalize one nitrogen atom over another is critical and often depends on the careful selection of reaction conditions, particularly the base and solvent. beilstein-journals.orgnih.gov

For related heterocyclic systems like indazoles and benzazepinones, the choice of base can dictate the site of alkylation. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, using cesium carbonate (Cs₂CO₃) favors N¹-alkylation, whereas employing a phosphazene base leads to the N²-alkylated product with high selectivity. beilstein-journals.org This control is often attributed to mechanisms involving chelation with the cation of the base. beilstein-journals.org In the case of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one, a related seven-membered lactam, selective alkylation at either the C1 or N3 positions has been achieved by varying the reaction conditions. researchgate.netnih.gov These principles can be extrapolated to the this compound system, where the two nitrogen atoms present distinct electronic and steric environments.

Table 2: Conditions for Regioselective N-Alkylation of an Indazole Carboxylate Model System

| Desired Product | Base | Solvent | Regioselectivity (Major Product) | Reference |

|---|---|---|---|---|

| N¹-Alkylated Product | Cesium Carbonate (Cs₂CO₃) | DMF | >98:2 | beilstein-journals.org |

Synthesis of Chalcogenone Analogues (e.g., 1,3-Diazepan-2-chalcogenones)

The conversion of the carbonyl oxygen of this compound to a heavier chalcogen, such as sulfur (to form a thione) or selenium (to form a selone), yields 1,3-diazepan-2-chalcogenones. A simple and high-yielding route to these analogues involves the cleavage of an electron-rich olefin precursor. tubitak.gov.trtubitak.gov.tr

This synthetic approach begins with the condensation of an N,N'-disubstituted 1,4-diaminobutane (B46682) (RNH(CH₂)₄NHR) with dimethylformamide dimethyl acetal (B89532) (Me₂NCH(OMe)₂) to generate a bis(1,3-diazepan-2-ylidene) olefin. tubitak.gov.trinonu.edu.trresearchgate.net This electron-rich intermediate readily reacts with elemental sulfur (S₈) or selenium (Se). tubitak.gov.tr The reaction proceeds via the cleavage of the central carbon-carbon double bond, affording the corresponding 1,3-diazepan-2-thione and 1,3-diazepan-2-selone derivatives in good yields. tubitak.gov.tr This method is versatile, allowing for the synthesis of a variety of N-substituted chalcogenoureas. tubitak.gov.tr

Table 3: Synthesis of 1,3-Diazepan-2-chalcogenones via C=C Bond Cleavage

| Diamine Precursor (RNH(CH₂)₄NHR) | Chalcogen | Product | Reference |

|---|---|---|---|

| R = CH₂C₆H₅ | Sulfur (S₈) | 1,3-Dibenzyl-1,3-diazepan-2-thione | tubitak.gov.trtubitak.gov.tr |

| R = CH₂C₆H₅ | Selenium (Se) | 1,3-Dibenzyl-1,3-diazepan-2-selone | tubitak.gov.trtubitak.gov.tr |

| R = CH₂C₆H₄-OMe-p | Sulfur (S₈) | 1,3-Bis(p-methoxybenzyl)-1,3-diazepan-2-thione | tubitak.gov.trtubitak.gov.tr |

| R = CH₂C₆H₄-OMe-p | Selenium (Se) | 1,3-Bis(p-methoxybenzyl)-1,3-diazepan-2-selone | tubitak.gov.trtubitak.gov.tr |

| R = CH₂C₆H₄-NMe₂-p | Sulfur (S₈) | 1,3-Bis(p-dimethylaminobenzyl)-1,3-diazepan-2-thione | tubitak.gov.trtubitak.gov.tr |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Benzodiazepin-2-one |

| 2-Chloro-N-(2-nitrobenzyl)acetamide |

| 1,2,4,5-Tetrahydro-1,4-benzodiazepin-3-one |

| Methyl 5-bromo-1H-indazole-3-carboxylate |

| 1,3,4,5-Tetrahydrobenzo[d]azepin-2-one |

| 1,3-Diazepan-2-thione |

| 1,3-Diazepan-2-selone |

| N,N'-disubstituted 1,4-diaminobutane |

| Dimethylformamide dimethyl acetal |

| Bis(1,3-diazepan-2-ylidene) |

| 1,3-Dibenzyl-1,3-diazepan-2-thione |

| 1,3-Dibenzyl-1,3-diazepan-2-selone |

| 1,3-Bis(p-methoxybenzyl)-1,3-diazepan-2-thione |

| 1,3-Bis(p-methoxybenzyl)-1,3-diazepan-2-selone |

| 1,3-Bis(p-dimethylaminobenzyl)-1,3-diazepan-2-thione |

| 1,3-Bis(p-dimethylaminobenzyl)-1,3-diazepan-2-selone |

| Iron |

| Ammonium Chloride |

| Cesium Carbonate |

| Phosphazene Base (P₂-Et) |

| Sulfur |

Chemical Reactivity, Transformation, and Conformational Studies of 1,3 Diazepan 2 One Systems

Reactivity Profiles of Electrophilic and Nucleophilic Centers

The chemical behavior of 1,3-diazepan-2-one is primarily dictated by the interplay between the electrophilic carbonyl carbon and the nucleophilic nitrogen atoms. This duality allows for a range of chemical modifications, making it a versatile building block in medicinal chemistry and organic synthesis.

The carbonyl group in this compound, a cyclic urea (B33335), is a key electrophilic site. The carbon atom of this group is susceptible to nucleophilic attack due to the polarization of the C=O double bond. This reactivity is fundamental to many of its chemical transformations. While the nitrogen atoms in the urea moiety are weak nucleophiles, the carbonyl group can still react with more potent electrophiles. nih.gov

Systematic studies on the reactivity of urea with various carbonyl compounds have shown that for a reaction to occur efficiently, at least two carbonyl groups in close proximity are often required to form a stable cyclic adduct. nih.govacs.org However, the single carbonyl group in this compound can still participate in reactions typical of amides and cyclic ureas. The reactivity can be influenced by factors such as the presence of activating groups and the reaction conditions. Computational studies suggest that the energy barrier for the dehydration of hydrated carbonyl compounds is a key factor in their reactivity with urea, with lower energy barriers correlating with faster reaction rates. acs.org

The table below summarizes the reactivity of different types of carbonyl compounds with urea, providing insights into the potential reactivity of the carbonyl group in this compound.

| Carbonyl Compound Type | Reactivity with Urea | Key Factors |

| Dialdehydes | Generally require acidic conditions for activation. | Proximity of aldehyde groups is crucial for forming stable cyclic products. acs.org |

| Vicinal Ketones (e.g., Ninhydrin) | Can react with urea, with kinetics influenced by substituents. | Aromatic derivatives tend to be more reactive. nih.gov |

| Trialdehydes (e.g., Triformylmethane) | Shows high reactivity, can form stable enamines. | Predominantly exists in a dehydrated, more reactive form. nih.govresearchgate.net |

The nitrogen atoms in the this compound ring are nucleophilic and can undergo various transformations, such as acylation and alkylation. These reactions are crucial for introducing functional diversity into the molecule.

N-Acylation: The nitrogen atoms of cyclic ureas can be acylated using acyl chlorides. arkat-usa.org For instance, 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, a related cyclic urea, has been successfully acylated with various aliphatic and aromatic acyl chlorides in good yields. arkat-usa.orgresearchgate.net This process is often facilitated by a base to neutralize the HCl byproduct. arkat-usa.org N-acyl substituted cyclic ureas are valuable as they can act as blocked isocyanates in various applications. google.comgoogle.com

N-Alkylation: Alkylation of the nitrogen atoms in diazepinone systems is also a common transformation. In benzodiazepin-2,5-diones, regioselective alkylation can be achieved, with the more acidic N1-H being preferentially removed by a weak base. researchgate.net Phase transfer catalysis has been employed for the alkylation of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one derivatives. jocpr.com Furthermore, novel derivatives of 2,3,4,5-tetrahydro nih.govacs.orgdiazepino[1,2-a]benzimidazole have been synthesized through alkylation. nih.gov

The table below provides examples of conditions used for the N-acylation of a related cyclic urea.

| Acyl Chloride | Base | Solvent | Temperature | Yield (%) |

| Benzoyl chloride | Et3N | Toluene | 110 °C | 89 |

| Acetyl chloride | Et3N | THF | Reflux | 95 |

| Chloroacetyl chloride | None | Toluene | Reflux | 95 |

Data derived from studies on 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one. researchgate.net

Copper(II) catalysts have been shown to promote a variety of chemical transformations in the synthesis of benzodiazepinone systems, highlighting the potential for similar reactivity in this compound. These copper-promoted reactions often involve the formation of carbon-nitrogen or carbon-carbon bonds, leading to the construction of the diazepine (B8756704) ring or further functionalization.

For example, a copper-promoted intra/intermolecular alkene diamination has been developed for the synthesis of aminomethyl-functionalized 1,4-benzodiazepin-5-ones. nih.gov In this reaction, copper(2-ethylhexanoate)₂ acts as a promoter. nih.gov Copper catalysis has also been utilized in the synthesis of indole-fused benzodiazepines through a cascade reaction. dntb.gov.ua Furthermore, a divergent synthesis of dihydroazaphenanthrenes and 1,4-benzodiazepine-2,5-diones can be controlled by switching between palladium and copper catalysts. acs.org The copper-catalyzed pathway favors the intramolecular N-arylation to form the benzodiazepinone ring. acs.org A novel heterogeneous catalyst based on nanodiamond and copper tannic acid has also been developed for the synthesis of 1,4-benzodiazepine (B1214927) derivatives. nih.gov

Conformational Dynamics and Stereochemical Aspects

The seven-membered ring of this compound is not planar and can adopt various conformations. The study of these conformational dynamics is crucial for understanding its biological activity and reactivity.

Derivatives of diazepanone, such as diazepam (a 1,4-benzodiazepin-2-one), exist as a mixture of two rapidly interconverting chiral conformers at room temperature. researchgate.net This interconversion occurs through a ring-flipping process. dntb.gov.ua The seven-membered ring in these molecules typically adopts a boat-like conformation. researchgate.net The energy barrier for this ring inversion can be influenced by the substituents on the ring. For diazepam, the two phenyl rings are planar, with an obtuse angle between them. researchgate.net Low-temperature HPLC has been used to separate the conformational enantiomers of diazepam and related compounds under conditions where the rate of interconversion is slow enough. researchgate.net Computational studies can also provide insights into the stable conformations and the energy profiles of the ring inversion process. researchgate.net

The concept of "memory of chirality" (MOC) is an intriguing stereochemical phenomenon that has been observed in reactions involving 1,4-benzodiazepin-2-ones. vt.edu This phenomenon describes the transfer of chirality from a reactant to a product through a conformationally chiral reactive intermediate, even when the original stereocenter is temporarily destroyed during the reaction. vt.edu In the context of 1,4-benzodiazepin-2-ones, this strategy has been explored as a novel approach to synthesize enantiomerically enriched "quaternary" benzodiazepines without the need for external chiral sources. vt.edu The principle relies on the chirality of the starting material influencing the dynamic chirality of a reactive intermediate, which then leads to a stereospecific product. vt.edu This has been applied to various reaction types, including those involving enolates and carbocation intermediates. vt.edu

Atropisomerism in Diazepane-Related Structures

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. This phenomenon is not defined by a stereocenter but by a chiral axis. In diazepane-related systems, particularly the well-studied benzodiazepines, atropisomerism is a known characteristic. The non-planar, seven-membered diazepine ring is inherently chiral when it adopts its ground-state conformation, which lacks any element of reflection symmetry. Current time information in New Hanover County, US.chemrxiv.org

For many simple benzodiazepines like diazepam, the two conformational enantiomers (P and M conformers) interconvert rapidly at room temperature through a ring-flipping process. Current time information in New Hanover County, US.chemrxiv.org This rapid equilibration means that the individual atropisomers cannot be isolated under normal conditions. However, their existence can be confirmed, and their behavior studied through techniques like low-temperature HPLC on chiral stationary phases, which can slow the interconversion rate sufficiently to allow for chromatographic separation. Current time information in New Hanover County, US.chemrxiv.org

The stability of atropisomers and the energy barrier to their interconversion can be significantly influenced by the substitution pattern on the diazepine ring. By introducing bulky substituents, the rotation around the critical single bonds can be restricted to a point where the atropisomers become configurationally stable at room temperature. For instance, the introduction of a methyl group at specific positions in N-arylsulfonyl-1,5-benzodiazepin-2-ones can effectively "freeze" the conformation, allowing for the separation of stable (aR)- and (aS)-atropisomers with a high energy barrier to rotation (ΔG‡) of approximately 130 kJ/mol. Current time information in New Hanover County, US. These studies highlight that the seven-membered ring of diazepane-related structures provides a robust scaffold for designing and investigating stable atropisomers, whose specific spatial arrangement can be critical for biological activity. Current time information in New Hanover County, US.scripps.edu

Coordination Chemistry of Diazepanylidene Carbenes

The this compound framework serves as a precursor to a class of expanded-ring N-heterocyclic carbenes (NHCs). These seven-membered ring carbenes, known as diazepanylidenes, have attracted interest due to their unique steric and electronic properties compared to the more common five- and six-membered NHCs. researchgate.netsoton.ac.uk Their larger ring size results in a significantly wider N-C-N angle, which influences the ligand's steric bulk and its coordination to metal centers. researchgate.netsoton.ac.uk

Generation and Stabilization of N-Heterocyclic Carbenes (NHCs) from Diazepanones

The generation of diazepanylidene carbenes typically follows the established methodology for other NHCs, which involves the deprotonation of a corresponding precursor salt. The synthesis starts with a this compound derivative which is converted into a precursor such as an amidinium or formamidinium salt.

A key example is the synthesis of 1,3-dicyclohexyl-1,3-diazepan-2-ylidene. researchgate.netsoton.ac.uk The process begins with the reaction of N,N'-dicyclohexyl-1,4-diaminobutane with triethyl orthoformate to yield the corresponding formamidinium salt. This salt is the direct precursor to the free carbene. The free NHC is typically generated in situ by reacting the amidinium salt with a strong, non-nucleophilic base, such as potassium hexamethyldisilazide (KHMDS), in a suitable solvent like tetrahydrofuran (B95107) (THF). The resulting free carbene is highly reactive and is usually trapped immediately by a metal fragment to form a stable metal-NHC complex. researchgate.netsoton.ac.uk The stability of the carbene is derived from the two electron-donating nitrogen atoms adjacent to the carbene carbon, a defining feature of all N-heterocyclic carbenes. researchgate.net

Complexation with Late-Transition Metals (e.g., Rh(I), Ir(I), Pt(0))

The coordination chemistry of diazepanylidene carbenes has been explored with several late-transition metals. These carbenes act as strong σ-donating ligands, forming robust bonds with metal centers. The synthesis of these complexes is generally achieved by reacting the in situ-generated carbene with an appropriate metal precursor.

For example, rhodium(I) and iridium(I) complexes have been synthesized by reacting 1,3-dicyclohexyl-1,3-diazepan-2-ylidene with the metal precursors [M(cod)Cl]₂ (where M = Rh, Ir; cod = 1,5-cyclooctadiene). researchgate.netsoton.ac.uk This reaction yields the square-planar complexes of the type [M(cod)(NHC)Cl]. Similarly, a platinum(0) complex, [Pt(nbe)₂(NHC)] (nbe = norbornene), was successfully synthesized by reacting the free carbene with [Pt(nbe)₃]. researchgate.netsoton.ac.uk These reactions demonstrate the viability of diazepanylidene carbenes as effective ligands for a range of late-transition metals, providing access to complexes with unique seven-membered NHC ligands. researchgate.netsoton.ac.uk

Ligand Properties and Electronic Characterization in Metal Complexes

The electronic properties of NHC ligands are a critical factor in determining the reactivity and stability of their metal complexes. A common method for quantifying the net electron-donating character of a ligand is through infrared (IR) spectroscopy of corresponding metal carbonyl complexes, a concept closely related to the Tolman Electronic Parameter (TEP). wikipedia.org The TEP is determined by the frequency of the A₁ C-O vibrational mode (ν(CO)) in a complex like [LNi(CO)₃]. A lower ν(CO) frequency indicates stronger π-backbonding from the metal to the CO ligand, which in turn implies a more electron-donating L ligand. wikipedia.org

For diazepanylidene carbenes, this principle has been applied by synthesizing dicarbonyl complexes such as [M(CO)₂(NHC)Cl] (M = Rh, Ir). researchgate.netsoton.ac.uk The IR stretching frequencies of the carbonyl ligands in these complexes provide a direct measure of the electronic donor strength of the diazepanylidene ligand.

The data below compares the ν(CO) frequencies for the 1,3-dicyclohexyl-1,3-diazepan-2-ylidene ligand with other common six- and five-membered NHC ligands in analogous iridium complexes.

| NHC Ligand | Ring Size | ν(CO)avg in [Ir(CO)₂(NHC)Cl] (cm-1) |

|---|---|---|

| 1,3-Dicyclohexyl-1,3-diazepan-2-ylidene | 7-membered | 2016 |

| 1,3-Dimesityl-1,3-diazacyclohexan-2-ylidene | 6-membered | 2018 |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr) | 5-membered | 2021 |

Data sourced from Iglesias, M., et al. (2007). Organometallics, 26(19), 4800-4809. researchgate.netsoton.ac.uk

The lower average ν(CO) value for the seven-membered diazepanylidene complex (2016 cm⁻¹) compared to the six-membered (2018 cm⁻¹) and five-membered (2021 cm⁻¹) analogues indicates that the seven-membered NHC is a stronger net electron donor. researchgate.netsoton.ac.uk This enhanced donor capacity is attributed to the larger N-C-N bond angle imposed by the seven-membered ring, which alters the hybridization and enhances the σ-donating character of the carbene. researchgate.netsoton.ac.uk

Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 Diazepan 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 1,3-diazepan-2-one compounds by providing detailed information about the chemical environment of hydrogen and carbon atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Detailed ¹H NMR data for 1,3-dimethyl-1,3-diazepan-2-one (B93632), recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer, shows distinct signals corresponding to the different protons in the molecule. nih.gov The methylene (B1212753) protons adjacent to the nitrogen atoms (C4 and C7) appear as a multiplet between δ 3.11 and 3.13 ppm. nih.gov The protons of the two methyl groups attached to the nitrogen atoms produce a sharp singlet at δ 2.84 ppm. nih.gov The central methylene protons (C5 and C6) are also observed as a multiplet in the δ 1.65-1.68 ppm range. nih.gov

Detailed spectral assignments for 1,3-dimethyl-1,3-diazepan-2-one are provided in the table below.

| Group | Chemical Shift (δ) in ppm | Multiplicity |

| -CH₂- (C4, C7) | 3.11-3.13 | m |

| N-CH₃ | 2.84 | s |

| -CH₂- (C5, C6) | 1.65-1.68 | m |

| Data obtained in CDCl₃ at 500 MHz. nih.gov |

¹³C NMR data provides further structural confirmation by identifying the chemical shifts of the carbon atoms. For substituted derivatives such as 1,4-diphenyl-3-(p-tolyl)-1,3-diazepan-2-one, the carbonyl carbon (C=O) signal is a key indicator, though its exact position in the unsubstituted parent compound is not specified in the available data. unimi.it

Dynamic NMR (DNMR) and Two-Dimensional Exchange Spectroscopy (2D-EXSY) for Conformational Studies

The seven-membered ring of this compound is not planar and is expected to exist in various conformations that can interconvert. Dynamic NMR (DNMR) techniques, such as variable-temperature NMR, are powerful methods for studying these conformational dynamics, including ring inversion processes. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with these dynamic exchanges.

Two-Dimensional Exchange Spectroscopy (2D-EXSY) is a related technique that can detect and quantify chemical exchange processes occurring on the NMR timescale. researchgate.net It is particularly useful for identifying which nuclei are exchanging between different chemical environments, thereby mapping the pathways of conformational change. researchgate.net

While these techniques are theoretically applicable to this compound, specific DNMR or 2D-EXSY studies focused on the conformational analysis of the unsubstituted parent compound were not found in the surveyed literature.

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and numerous fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

While EI-MS is a standard method for the characterization of organic molecules, specific experimental data detailing the fragmentation pattern of this compound was not available in the reviewed literature. However, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as an m/z of 115.08659 for the protonated molecule [M+H]⁺. drugbank.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components of a sample mixture and then provides mass spectra for each component for identification. It is highly effective for analyzing volatile and thermally stable compounds like cyclic ureas.

The use of GC-MS for the analysis of reaction mixtures containing this compound has been documented. acs.org In this context, the gas chromatograph separates the cyclic urea (B33335) from other reactants and byproducts before it enters the mass spectrometer. The mass spectrometer, typically operating with electron ionization at 70 eV, generates a characteristic mass spectrum that allows for the positive identification of this compound in the mixture. acs.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.

The IR spectrum of a this compound derivative, 1,4-diphenyl-3-(p-tolyl)-1,3-diazepan-2-one, shows a strong absorption band at 1694 cm⁻¹. unimi.it This band can be confidently assigned to the stretching vibration of the carbonyl group (C=O), a defining feature of the urea moiety. The N-H bonds in the unsubstituted this compound would also be expected to produce characteristic stretching and bending vibrations, typically in the regions of 3200-3500 cm⁻¹ and 1550-1650 cm⁻¹, respectively. While patents confirm that IR and Raman spectroscopy are used for the characterization of materials containing this compound, specific, complete spectra for the parent molecule were not detailed in the searched results. google.comgoogle.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogs, the FT-IR spectrum is characterized by distinct absorption bands that signify the key structural components of the cyclic urea core.

The most prominent feature in the FT-IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1690 cm⁻¹. nih.govnih.gov Another key indicator is the N-H stretching vibration, which gives rise to bands in the higher wavenumber region. The C-N stretching vibrations within the diazepine (B8756704) ring also produce characteristic signals. The disappearance of certain peaks or the emergence of new ones can indicate chemical interactions or the formation of derivatives. conicet.gov.ar For instance, in derivatives of the closely related 1,4-benzodiazepines, a strong line near 1610 cm⁻¹ is assigned to the C=N stretch of the diazepine ring, while the C=O stretching mode results in a very strong IR absorption near 1690 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for Diazepanone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1680 - 1690 | nih.govnih.gov |

| Amine (N-H) | Stretching | ~3000 - 3400 | researchgate.net |

| Imine (C=N) | Stretching | ~1610 - 1615 | nih.govnih.gov |

| Carbon-Nitrogen (C-N) | Stretching | Not specified | |

| C-H (Aromatic) | Stretching | >3000 | researchgate.net |

This table presents typical ranges and specific values may vary based on the full molecular structure and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For cyclic ureas like this compound, UV-Vis spectra can be used to confirm the presence of chromophores, such as the carbonyl group and any aromatic substituents. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of a this compound derivative, 7-bromo-1-(4,6-dichloro-1,3,5-triazin-2-yl)-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e] nih.govmedkoo.comdiazepin-2-one, showed absorption bands at 261 nm and 363 nm. hilarispublisher.com These were attributed to n → π* transitions of the C=N and C=O groups, respectively. hilarispublisher.com In another study involving diazepam, a related benzodiazepine (B76468), a wavelength of maximum absorption (λmax) was observed at 231 nm in a methanol (B129727) and distilled water solvent. researchgate.netijpsonline.com The specific λmax and molar absorptivity are dependent on the solvent and the specific substituents on the diazepanone ring. For instance, studies on urea have shown that the concentration and type of solvent can influence the UV-Vis absorption spectrum. rsc.orgrsc.org

Table 2: UV-Vis Absorption Data for a Diazepanone Derivative

| Derivative | Solvent | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|---|

| 7-bromo-1-(4,6-dichloro-1,3,5-triazin-2-yl)-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e] nih.govmedkoo.comdiazepin-2-one | Not Specified | 261 | n → π* (C=N) | hilarispublisher.com |

| 7-bromo-1-(4,6-dichloro-1,3,5-triazin-2-yl)-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e] nih.govmedkoo.comdiazepin-2-one | Not Specified | 363 | n → π* (C=O) | hilarispublisher.com |

This table is illustrative and specific values are highly dependent on the full molecular structure and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound, X-ray diffraction studies have revealed that the seven-membered ring can adopt various conformations, such as chair, boat, or twist-boat forms. iucr.orgiucr.orgresearchgate.net For example, in the structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the diazepine ring adopts a chair conformation. iucr.org In another case, 1,3-Bis[4-(dimethylamino)benzyl]-4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride, the seven-membered ring was found to be in a conformation intermediate between a twist-chair and a twist-boat. iucr.org The crystal structure of these compounds is often stabilized by intermolecular hydrogen bonds, such as N—H⋯O interactions. iucr.org

Table 3: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Conformation Feature | Reference |

|---|---|---|---|---|

| 1,3-Bis[4-(dimethylamino)benzyl]-4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride | Not Specified | Not Specified | Intermediate between twist-chair and twist-boat | iucr.org |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Not Specified | Not Specified | Chair conformation | iucr.org |

This table provides a summary of conformational findings. Detailed crystallographic parameters can be found in the cited literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This analysis provides a fundamental check of a compound's purity and empirical formula. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For a derivative of this compound, 1,3-Bis[4-(dimethylamino)benzyl]-4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride, the calculated elemental composition was C, 68.89%; H, 8.29%; N, 13.97%. iucr.org The experimentally found values were C, 68.88%; H, 8.30%; N, 13.94%, showing excellent agreement and confirming the compound's composition. iucr.org Similarly, for another related compound, the calculated values were C 50.62%, H 3.03%, and N 12.65%, while the observed values were C 50.45%, H 3.14%, and N 12.33%. hilarispublisher.com

Table 4: Elemental Analysis Data for a this compound Derivative

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 1,3-Bis[4-(dimethylamino)benzyl]-4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride | C | 68.89 | 68.88 | iucr.org |

| H | 8.29 | 8.30 | iucr.org | |

| N | 13.97 | 13.94 | iucr.org | |

| 7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e] nih.govmedkoo.comdiazepine-2-thione | C | 50.62 | 50.45 | hilarispublisher.com |

| H | 3.03 | 3.14 | hilarispublisher.com |

This table demonstrates the close correlation between theoretical and experimental values, validating the chemical composition.

Computational Chemistry and Theoretical Investigations of 1,3 Diazepan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a deep understanding of molecular behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for predicting optimized molecular geometries, including bond lengths and angles, as well as vibrational frequencies.

While specific DFT studies focusing solely on the unsubstituted 1,3-diazepan-2-one are not prominent in the literature, research on its methylated derivative, N,N'-dimethylpropyleneurea (DMPU), offers valuable insights. A study on the DMPU-water system utilized DFT calculations to propose the structures of intermolecular complexes. researchgate.net Analysis of vibrational spectra, such as the C=O stretching band in Fourier-transform infrared (FT-IR) spectroscopy, helps to understand how the molecule interacts with its environment, such as through hydration. researchgate.net The study identified three distinct intermolecular complexes in the DMPU-water system, with DFT calculations of optimal cluster geometries used to propose their structures. researchgate.net

DFT has also been applied to understand the decomposition of urea (B33335) on catalyst surfaces and in the synthesis of various compounds, demonstrating its utility in elucidating reaction mechanisms and the role of molecular structure in reactivity. nih.govresearchgate.net For instance, DFT calculations have been employed to understand how electron-withdrawing groups affect reaction mechanisms and product stability in the synthesis of benzodiazepines, a related class of heterocyclic compounds. researchgate.net

Table 1: Representative Applications of DFT in Studying Urea Derivatives and Related Compounds This table is illustrative of the methodologies applied to related compounds, as specific data for this compound is not detailed in the searched literature.

| Computational Method | System Studied | Key Findings | Reference |

| DFT | N,N'-dimethylpropyleneurea (DMPU)-water system | Proposed structures for three distinct intermolecular complexes based on vibrational spectra. | researchgate.net |

| DFT (B3LYP/6-31G(d)) | Synthesis of 1,5-Benzodiazepines | Elucidated reaction mechanisms and the effect of electron-withdrawing groups on product stability. | researchgate.net |

| DFT | Urea decomposition on ZnO surface | Determined that the presence of the ZnO surface decreases the energy barrier for urea decomposition. | researchgate.net |

| DFT | Tripodal urea-based anion receptors | Calculated binding energies for various anions, showing high affinity for fluoride (B91410) and dihydrogen phosphate. | rsc.org |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide highly accurate energetic and spectroscopic predictions.

Specific ab initio studies centered on this compound are not readily found in the surveyed literature. However, the application of these methods to other complex organic molecules is well-documented. For example, ab initio calculations have been used to determine the complete equation of state for molecular crystals, agreeing well with experimental data. acs.org These methods are considered a benchmark for high-precision spectroscopic properties, and comparisons with experimental data can reveal the strengths and weaknesses of different theoretical models.

For a molecule like this compound, ab initio methods could be used to:

Calculate a highly accurate potential energy surface for conformational changes.

Predict IR, Raman, and NMR spectra to aid in the interpretation of experimental data.

Determine precise electronic properties, such as dipole moments and polarizability.

Molecular Modeling and Conformational Analysis

The seven-membered ring of this compound allows for significant conformational flexibility. Molecular modeling techniques are essential for exploring the various possible conformations and the dynamics of the ring structure.

The study of different spatial arrangements of atoms resulting from rotation about single bonds is known as conformational analysis. bkcc.ac.in For cyclic systems like this compound, this involves identifying the most stable ring conformations (e.g., chair, boat, twist-boat) and the energy barriers for interconversion between them.

While a detailed computational analysis of the conformational landscape of this compound is not available in the searched literature, studies on related seven-membered diazepine (B8756704) rings provide a clear methodological precedent. For example, the non-planar diazepine ring in 1,4-benzodiazepines gives rise to conformational enantiomers that can interconvert through a "ring-flip" process. mdpi.com The energetic barrier for this ring inversion in diazepam has been calculated to be approximately 17.6 kcal/mol. mdpi.com

Computational studies on such systems typically employ a combination of methods. Force fields like MMFF94 can be used for an initial conformational search to identify low-energy conformers, which are then optimized using higher-level DFT calculations to determine their relative energies and geometric parameters. researchgate.netnih.gov Dynamic NMR and dynamic HPLC, often paired with computational simulations, are powerful experimental techniques for measuring the free energy of interconversion between stereoisomers. mdpi.com For this compound, a similar approach would be expected to identify a complex potential energy surface with multiple stable and transition-state conformers.

In Silico Approaches to Structure-Property Relationships

In silico methods use computer simulations to predict the properties of molecules, particularly their interactions with biological targets. These approaches are crucial in modern drug design for identifying lead compounds and optimizing their binding affinities.

The this compound scaffold is found in complex organic molecules that have been investigated for their therapeutic potential. ontosight.aiontosight.ai Computational modeling is a key tool for predicting how these molecules might bind to biological targets and for guiding the design of new derivatives with improved potency and selectivity. ontosight.ai

Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method involves placing the ligand into the active site of a target protein and using a scoring function to estimate the binding affinity. For example, in a study of 1,3-diazetidin-2-one (a related four-membered ring) derivatives, molecular docking was used to predict binding affinity to the epidermal growth factor receptor (EGFR), identifying compounds with high fitness scores. nih.gov

Beyond docking, DFT calculations can be used to quantify binding energies. In a study of tripodal urea-based receptors containing propylene (B89431) chains similar to the backbone of this compound, DFT was used to calculate the binding energies for various anions, providing a theoretical basis for the observed selectivity. rsc.org Furthermore, in silico tools are routinely used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which helps to filter out compounds with poor drug-like characteristics early in the discovery process. nih.govfrontiersin.org

Table 2: In Silico Methodologies for Predicting Molecular Interactions and Properties This table summarizes computational approaches used for derivatives and related structures to predict their potential as ligands.

| In Silico Technique | Purpose | Example Application | Reference(s) |

| Molecular Docking | Predicts ligand binding orientation and affinity. | Predicting binding of 1,3-diazetidin-2-one derivatives to the EGFR active site. | nih.gov |

| DFT Calculations | Quantifies binding energies of molecule-receptor complexes. | Calculating the binding energy of anions to tripodal urea-based receptors. | rsc.org |

| ADMET Prediction | Assesses drug-likeness and pharmacokinetic properties. | Evaluating ADMET properties of novel thiadiazole derivatives to identify potent drug candidates. | frontiersin.org |

| Molecular Dynamics | Simulates the stability of ligand-receptor complexes over time. | Investigating the stability of diazepam derivatives bound to GABAA receptor subtypes. | nih.gov |

Computational Design of Novel Derivatives (e.g., Cyclic Urea Analogues as Enzyme Inhibitors)

Computational chemistry serves as a powerful tool in the rational design of novel derivatives of this compound, enabling the exploration of chemical space and the prediction of biological activity before undertaking synthetic efforts. A significant area of focus has been the design of cyclic urea analogues based on the diazepan-2-one scaffold as potent enzyme inhibitors, particularly for viral targets like the Human Immunodeficiency Virus (HIV-1) protease.

One prominent strategy involves modifying the this compound ring to enhance interactions with the enzyme's active site. For example, researchers have computationally designed novel 5,6-dihydroxy-1,3-diazepane-2,4,7-trione molecules as HIV-1 protease inhibitors. researchgate.net This was achieved by substituting the P1/P'1 positions (the 4th and 7th positions of the this compound core) with doubly bonded oxygen atoms. researchgate.net Subsequent docking studies of these designed trione (B1666649) derivatives predicted good binding affinity within the HIV-1 protease active site, highlighting hydrogen bond interactions with key amino acid residues such as ASP 25, ILE 50/50', and ARG 8. researchgate.net Further computational analysis using Quantitative Structure-Activity Relationship (QSAR) models has been employed to validate and predict the biological activities of such cyclic urea derivatives. nih.govscirp.org These models establish a mathematical relationship between the physicochemical properties of the compounds and their inhibitory potency, guiding the design of new derivatives with potentially enhanced efficacy. nih.gov

The design principles extend to other therapeutic targets as well. In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), computational methods have been used to optimize a diazepane-based inhibitor series. acs.org The workflow involved the in silico generation of a virtual library of compounds, which were then docked into the enzyme's active site to score and rank potential candidates for synthesis and subsequent enzymatic testing. acs.org This approach allows for the rapid exploration of various substituents on the diazepane ring to optimize binding interactions within different pockets of the enzyme's active site. acs.org

Ligand-based drug design has also been successfully applied, leading to the development of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors for serotonin, norepinephrine, and dopamine. nih.gov By utilizing the core structures of known monoamine reuptake inhibitors, a cyclic structure based on the diazepan-2-one scaffold was designed, resulting in potent compounds with promising pharmacological profiles. nih.gov

| Derivative Class | Therapeutic Target | Computational Method(s) | Key Findings/Design Strategy | Reference(s) |

|---|---|---|---|---|

| 5,6-dihydroxy-1,3-diazepane-2,4,7-trione | HIV-1 Protease | Molecular Docking, ADME Prediction | Substitution at P1/P'1 positions of the this compound core to create trione analogues with predicted high binding affinity. | researchgate.net |

| Nonsymmetrical P2/P2'-substituted Cyclic Ureas | HIV-1 Protease | Structure-Based Design (X-ray) | Design of analogues with modified P2 substituents (e.g., indazole) to enhance enzyme potency and bioavailability. | acs.org |

| Diazepane-based Amides | SARS-CoV-2 Mpro | Virtual Library Generation, Molecular Docking | Introduction of new exit vectors on the diazepane ring to optimize interactions in the S1 and S2 pockets of the enzyme. | acs.org |

| 1-Aryl-1,4-diazepan-2-one Derivatives | Monoamine Transporters (SERT, NET, DAT) | Ligand-Based Drug Design | Cyclization of a known inhibitor scaffold to create novel triple reuptake inhibitors. | nih.gov |

In Silico Analysis for Elucidating Interaction Mechanisms (e.g., with specific binding sites)

In silico analysis, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, is crucial for elucidating the precise interaction mechanisms between this compound derivatives and their biological targets. These computational studies provide atomic-level insights into binding modes, affinities, and the stability of ligand-receptor complexes.

Molecular docking is widely used to predict the preferred orientation of a ligand when bound to a receptor's active site. For instance, in the investigation of novel 2,3,4,5-tetrahydro researchgate.netontosight.aidiazepino[1,2-a]benzimidazole derivatives as anxiolytic agents, docking studies were performed on the GABA-A and 5-HT2A receptors. mdpi.com The analysis revealed that the most active compound engaged in a four-center binding interaction within the benzodiazepine (B76468) site of the GABA-A receptor, whereas the reference drug diazepam only involved three interaction centers. mdpi.com This additional interaction point was proposed to explain the derivative's stronger fixation in the binding site and its high anxiolytic activity. mdpi.com Similarly, docking studies of diazepam derivatives at the GABA-A receptor have been used to understand how they allosterically modulate the receptor. nih.gov

Further studies on benzodiazepine derivatives have explored their off-target effects, such as the inhibition of phosphodiesterase 4 (PDE4), as a potential mechanism for their antinociceptive activity. medicine.dp.ua In silico analysis showed that propoxazepam and its metabolite, 3-hydroxypropoxazepam, interact favorably with the active sites of PDE4 isoforms. The analysis identified a "hydrophobic clamp" as a typical binding mode and highlighted that the metabolite's hydroxyl group facilitates the formation of additional hydrogen bonds, enhancing its binding affinity. medicine.dp.ua

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time, assessing its stability and conformational changes. MD simulations have been used to study the interactions of diazepam and other molecules with the GABA-A receptor. nih.govresearchgate.net One study revealed that ethanol (B145695) could act as a bridge between GABA and diazepam at the GABA-A receptor, minimizing fluctuations and stabilizing the binding of both molecules. researchgate.net In another example, MD simulations and MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) free energy calculations were used to investigate the drug-drug interaction between oxycodone and diazepam at opioid receptors. nsf.gov The results suggested a synergistic effect where diazepam selectively binds to the active κ-opioid receptor while oxycodone targets the active µ-opioid receptor. nsf.gov These simulations confirm the stability of docked poses and provide a more profound understanding of the allosteric and synergistic mechanisms at play. nih.govresearchgate.net

| Derivative/System Studied | Biological Target | In Silico Method(s) | Key Findings on Interaction Mechanism | Reference(s) |

|---|---|---|---|---|

| 2,3,4,5-tetrahydro researchgate.netontosight.aidiazepino[1,2-a]benzimidazole | GABA-A Receptor | Molecular Docking | Identified a four-center binding mechanism, providing stronger fixation in the benzodiazepine site compared to diazepam. | mdpi.com |

| Propoxazepam and 3-hydroxypropoxazepam | Phosphodiesterase 4 (PDE4) | Molecular Docking, MD Simulations | Interaction via a "hydrophobic clamp"; the metabolite's hydroxyl group forms additional hydrogen bonds, enhancing affinity. | medicine.dp.ua |

| Diazepam and Ethanol | GABA-A Receptor | Molecular Dynamics (MD) | Ethanol can bridge GABA and diazepam, stabilizing the binding of both to the receptor. | researchgate.net |

| Diazepam and Oxycodone | µ- and κ-Opioid Receptors | Molecular Docking, MD, MM-PBSA | Predicted a synergistic pharmacodynamic interaction, with each drug targeting a different opioid receptor type. | nsf.gov |

| [3H]diazepam Derivatives | GABA-A Receptor | Molecular Docking, MD Simulations, QSAR | Elucidated binding mechanisms at four different sites to understand allosteric modulation and structural requirements for potency. | nih.gov |

Emerging Trends and Future Research Directions in 1,3 Diazepan 2 One Chemistry

Innovations in Green Chemistry Approaches for Diazepanone Synthesis

The synthesis of 1,3-diazepan-2-one and its derivatives is undergoing a green revolution, with a strong emphasis on developing environmentally benign and efficient methodologies. Traditional synthetic routes are often being replaced by processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the most promising green approaches is the use of biocatalysis. researchgate.net Researchers have successfully employed amine transaminases (ATAs) for the synthesis of optically active 1,4-diazepanones in aqueous media under mild conditions. researchgate.netresearchgate.net This biocatalytic method involves the transamination of an N-(2-oxopropyl) amino acid ester, which then undergoes spontaneous cyclization to form the diazepanone ring. researchgate.netresearchgate.net The use of enzymes not only promotes stereoselectivity, leading to enantiopure products, but also operates under eco-friendly conditions. researchgate.net

The use of heteropolyacids (HPAs) as catalysts also represents a move towards greener synthesis. HPAs like phosphotungstic acid can facilitate efficient cyclization under mild conditions, significantly reducing reaction times and increasing yields to over 85%.

Integration of Advanced Spectroscopic and Computational Techniques for Complex System Analysis

The structural elucidation and analysis of this compound derivatives have been significantly enhanced by the integration of advanced spectroscopic and computational methods. These techniques provide unprecedented insights into the molecule's three-dimensional structure, electronic properties, and dynamic behavior.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for characterizing diazepanone derivatives. vulcanchem.comresearchgate.net For instance, in analogous compounds, characteristic proton NMR peaks appear at δ 1.2–1.5 ppm for methyl groups, δ 3.2–3.8 ppm for methylene (B1212753) protons adjacent to nitrogen, and δ 7.1–7.4 ppm for aromatic protons. vulcanchem.com Advanced 2D NMR techniques, such as HMQC and HMBC, are used for complete signal assignment of complex diazepanone structures. x-mol.net

Mass Spectrometry: This technique is crucial for determining the molecular weight of new derivatives, with molecular ion peaks confirming the expected mass. vulcanchem.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state conformation and absolute stereochemistry of diazepanone derivatives. x-mol.netresearchgate.net This has been instrumental in confirming the chair conformation of the seven-membered ring in several derivatives. researchgate.net

Computational Techniques:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for understanding the molecular structure and properties of diazepanones. researchgate.netresearchgate.netijasrm.com These calculations are used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties like Frontier Molecular Orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). researchgate.netresearchgate.netresearchgate.net The results from DFT studies often show good agreement with experimental data from NMR and X-ray crystallography. researchgate.netijasrm.com

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of diazepanone molecules, such as the reorientation of methyl groups. rsc.org These simulations, often performed in conjunction with experimental techniques like Quasielastic Neutron Scattering (QENS), provide a detailed picture of molecular motions on a pico- to nanosecond timescale. rsc.org

Below is an interactive table summarizing the application of these techniques:

Table 1: Advanced Analytical Techniques for this compound Derivatives| Technique | Information Obtained | Example Application |

|---|---|---|

| NMR Spectroscopy | Structural connectivity, stereochemistry, and conformational analysis. | Assignment of all proton and carbon signals in novel diazepanone derivatives. x-mol.net |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. | Determination of the chair conformation of the diazepane ring. researchgate.net |

| DFT Calculations | Optimized geometry, electronic structure, and spectroscopic properties. | Comparison of theoretical and experimental molecular structures. researchgate.net |

| MD Simulations | Dynamic behavior and intermolecular interactions over time. | Analysis of methyl group reorientations in crystalline and amorphous states. rsc.org |

Exploration of Novel Material Science Applications of Diazepanone Derivatives

The unique structural features of this compound derivatives make them attractive building blocks for the development of new materials with tailored properties. ontosight.ai Their rigid heterocyclic core and the potential for functionalization at various positions allow for the design of polymers and other advanced materials.

Research is actively exploring the use of diazepanone derivatives in the synthesis of novel polymers. ontosight.ai The ability of the diazepanone ring to be incorporated into polymer backbones opens up possibilities for creating materials with unique thermal, mechanical, and optical properties. For example, derivatives with specific functional groups, such as ethoxy groups, have shown potential in the development of liquid crystals, which are crucial for optoelectronic devices. vulcanchem.com

Furthermore, the rigid structure of the diazepanone core makes it a suitable candidate for the design of metal-organic frameworks (MOFs). vulcanchem.com MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. By incorporating diazepanone-based ligands, it may be possible to create MOFs with novel topologies and functionalities. The potential for these compounds in industrial applications extends to their use in synthesizing more complex molecules for specialty chemicals.

Interdisciplinary Research in Chemical Biology Focusing on Molecular Interactions (excluding therapeutic efficacy or safety)

In the realm of chemical biology, this compound derivatives are being investigated for their specific molecular interactions with biological targets. frontiersin.org This research, which excludes the evaluation of therapeutic outcomes, focuses on understanding the fundamental principles of molecular recognition and binding.

The diazepanone scaffold serves as a valuable tool for studying interactions with biomolecules like proteins and enzymes. ontosight.aiontosight.ai For instance, derivatives of 1,4-diazepan-5-one (B1224613) are used as tools to study the interactions between diazepane structures and cellular targets. The specific three-dimensional arrangement of functional groups on the diazepanone ring is crucial for its interaction with biological targets. ontosight.ai

Computational modeling and simulation techniques are increasingly being used to predict and analyze the binding of diazepanone derivatives to potential biological targets. ontosight.ai Molecular docking studies, for example, can provide insights into the binding modes of these compounds within the active sites of enzymes. researchgate.netmdpi.com These studies have revealed that hydrophobic and electrostatic interactions often play a key role in the binding process. mdpi.comresearchgate.net For example, research on diazepam's interaction with the GABA-A receptor has identified key hydrophobic interactions with specific amino acid residues like α1 Tyr159, α1 Tyr209, α1 His101, and γ2 Phe77. researchgate.net

The study of these molecular interactions is fundamental to the broader field of chemical biology, which seeks to understand and manipulate biological systems using chemical principles. frontiersin.org By designing and synthesizing novel diazepanone derivatives with specific binding properties, researchers can develop molecular probes to investigate complex biological processes. cornell.edu

Q & A

Q. What are the key spectroscopic methods for characterizing 1,3-diazepan-2-one, and how should researchers interpret spectral data to confirm its structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze -NMR peaks to identify protons in the diazepane ring and urea-like carbonyl group. For example, the carbonyl (C=O) resonance typically appears near 160–170 ppm in -NMR .

- Infrared (IR) Spectroscopy: Confirm the presence of the carbonyl stretch (C=O) at ~1650–1750 cm. Compare with literature values for similar heterocyclic ureas .

- Mass Spectrometry: Use high-resolution MS to verify the molecular ion peak at m/z 114.0793 (monoisotopic mass) and fragmentation patterns consistent with the diazepanone ring .

Q. How can researchers design a reproducible synthesis protocol for this compound derivatives?

Methodological Answer:

- Route Optimization: Start with cyclocondensation reactions (e.g., reacting diamines with carbonyl sources like urea or phosgene derivatives). Monitor reaction kinetics under varying temperatures and catalysts .

- Purity Assessment: Use HPLC with UV detection to quantify impurities. Adjust solvent systems (e.g., acetonitrile/water gradients) to resolve peaks for intermediates and byproducts .

- Scale-Up Considerations: Document solvent volumes, stirring rates, and inert atmosphere requirements to ensure reproducibility. Pilot small batches (≤10 mmol) before scaling .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological activity data for this compound analogs?

Methodological Answer:

- Data Triangulation: Compare in vitro assays (e.g., enzyme inhibition IC) across studies. Note variations in buffer pH, temperature, or co-solvents that may affect results .

- Control Experiments: Replicate conflicting studies using identical cell lines (e.g., HEK-293 vs. HeLa) and validate assay conditions (e.g., ATP concentrations in kinase assays) .

- Meta-Analysis: Use tools like SciFinder Scholar to aggregate data, identifying trends in substituent effects (e.g., N-alkyl vs. N-aryl groups) on bioactivity .

Q. What strategies are effective for analyzing the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to compare transition-state energies for substitution at C4 vs. C5 positions. Use solvent continuum models (e.g., PCM) to simulate reaction environments .

- Isotopic Labeling: Synthesize -labeled analogs to track nitrogen migration during ring-opening reactions via -NMR .

- Kinetic Profiling: Use stopped-flow spectroscopy to measure rate constants for competing pathways under varying pH and nucleophile concentrations .

Q. How can researchers systematically compare the stability of this compound with its analogs (e.g., 1,3-dimethyl or diethyl derivatives) under physiological conditions?

Methodological Answer:

- Accelerated Degradation Studies: Incubate compounds in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Sample at intervals (0, 24, 48 hr) and quantify degradation via LC-MS .

- Thermogravimetric Analysis (TGA): Measure thermal stability under nitrogen atmosphere (10°C/min ramp) to correlate substituent bulk (e.g., methyl vs. ethyl) with decomposition onset .

- Crystallography: Compare X-ray structures to identify hydrogen-bonding networks or steric effects that enhance stability in solid-state vs. solution .

Q. What methodologies are recommended for resolving ambiguities in the electronic effects of substituents on the diazepanone ring?

Methodological Answer:

- Hammett Analysis: Synthesize para-substituted aryl derivatives and correlate σ values with -NMR chemical shifts of the carbonyl group .

- Electrochemical Profiling: Use cyclic voltammetry to measure oxidation potentials, linking electronic effects to redox behavior in aprotic solvents .

- Spectroscopic Probes: Employ UV-Vis spectroscopy with solvatochromic dyes (e.g., Reichardt’s dye) to quantify solvent polarity effects on substituent electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.